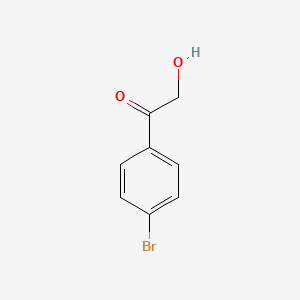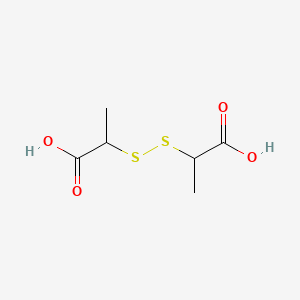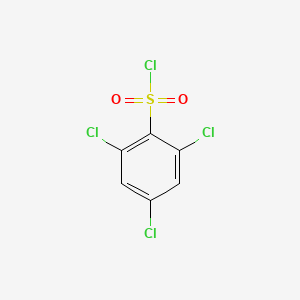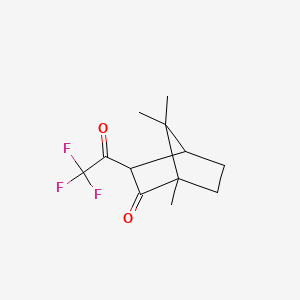
Piperazine, 1-(aminoacetyl)-
描述
作用机制
Target of Action
The primary target of Piperazine, 1-(aminoacetyl)-, also known as 2-amino-1-piperazin-1-ylethanone, is the GABA receptor . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
Piperazine, 1-(aminoacetyl)-, binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This paralysis allows the host body to easily remove or expel the invading organism .
Biochemical Pathways
The action of Piperazine, 1-(aminoacetyl)-, affects the GABAergic system, a biochemical pathway that plays a crucial role in neuronal excitability . By acting as a GABA receptor agonist, Piperazine, 1-(aminoacetyl)-, enhances the inhibitory effects of GABA in the nervous system . This results in the hyperpolarization of nerve endings and subsequent paralysis of the worm .
Pharmacokinetics
Upon entry into the systemic circulation, Piperazine, 1-(aminoacetyl)-, is partly oxidized and partly eliminated as an unchanged compound
Result of Action
The molecular and cellular effects of Piperazine, 1-(aminoacetyl)-'s action primarily involve the paralysis of parasites such as roundworms and pinworms . This paralysis, caused by the hyperpolarization of nerve endings, allows the host body to easily remove or expel the invading organism .
生化分析
Biochemical Properties
“Piperazine, 1-(aminoacetyl)-” interacts with various enzymes, proteins, and other biomolecules. It has been reported that piperazine acts as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine (ACh) . This interaction with AChE can massively disturb the motility of certain parasites .
Cellular Effects
“Piperazine, 1-(aminoacetyl)-” has shown potential anticancer properties. It has been reported to induce apoptosis in cancer cells . For instance, a piperazine derivative was found to be highly cytotoxic to glioblastoma and cervix cancer cells .
Molecular Mechanism
The molecular mechanism of “Piperazine, 1-(aminoacetyl)-” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a GABA receptor agonist, piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Temporal Effects in Laboratory Settings
In laboratory settings, “Piperazine, 1-(aminoacetyl)-” has shown to occur as conformers at room temperature resulting from the restricted rotation of the partial amide double bond . This suggests that the effects of this compound can change over time, potentially influencing its stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of “Piperazine, 1-(aminoacetyl)-” vary with different dosages. Dogs, cats, and livestock generally tolerate piperazine well. Single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; doses ≥800 mg/kg can cause neurotoxic symptoms .
Metabolic Pathways
It is known that piperazine inhibits the metabolism of succinic acid in ascarids, which disturbs the energy management of the worms .
Transport and Distribution
It has been suggested that piperazine-containing lipids can enhance the transfection activity of mRNA cargos, indicating a potential role in intracellular transport .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 1-(aminoacetyl)piperazine, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using efficient and cost-effective methods. For instance, the selective reaction of anhydrous piperazine with di-tert-butyl carbonate can be used to produce 1-BOC-Piperazine, an essential intermediate in various pharmaceutical syntheses .
化学反应分析
Types of Reactions
1-(Aminoacetyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1-(aminoacetyl)piperazine can yield N-oxide derivatives, while reduction can produce secondary amines .
科学研究应用
1-(Aminoacetyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with various pharmacological properties.
Medicine: Investigated for its potential use in the treatment of diseases such as cancer, viral infections, and neurological disorders.
Industry: Employed in the production of pharmaceuticals and agrochemicals
相似化合物的比较
Similar Compounds
Piperazine: The parent compound, widely used as an anthelmintic agent.
1-(2-Aminoethyl)piperazine: Another derivative with similar pharmacological properties.
1-BOC-Piperazine: An intermediate used in pharmaceutical synthesis
Uniqueness
1-(Aminoacetyl)piperazine is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity.
属性
IUPAC Name |
2-amino-1-piperazin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-5-6(10)9-3-1-8-2-4-9/h8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICOHQNXBHNIFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337297 | |
| Record name | Piperazine, 1-(aminoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77808-88-9 | |
| Record name | Piperazine, 1-(aminoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















